molecular formula C5H6N6O B13100513 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine CAS No. 30720-39-9

5-Amino-7-methylaminofurazano[3,4-d]pyrimidine

Cat. No.: B13100513
CAS No.: 30720-39-9
M. Wt: 166.14 g/mol
InChI Key: XCBCPJUYAOFLJS-UHFFFAOYSA-N
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Description

5-Amino-7-methylaminofurazano[3,4-d]pyrimidine is a chemical compound with the CAS Registry Number 30720-39-9. Its molecular formula is C5H6N6O, and it has a molecular weight of 166.14 g/mol . This heterocyclic compound is part of the furazano[3,4-d]pyrimidine family, a class of structures known to be analogs of biologically relevant pterins and purine bases . This structural similarity to natural purines can make such compounds valuable as potential antimetabolites in various research contexts. While specific biological data for this exact compound is limited in the public domain, related furazano and oxazolo pyrimidine derivatives are frequently investigated for their potential as kinase inhibitors and for their immunomodulatory, antiviral, and anticancer activities in preclinical research . Researchers may find this compound useful as a key synthetic intermediate or as a core scaffold for the development of novel bioactive molecules in medicinal chemistry and drug discovery programs. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

30720-39-9

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

7-N-methyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C5H6N6O/c1-7-3-2-4(11-12-10-2)9-5(6)8-3/h1H3,(H3,6,7,8,9,11)

InChI Key

XCBCPJUYAOFLJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=NON=C21)N

Origin of Product

United States

Preparation Methods

Cyclization on a Preformed Pyrimidine or Furazan Precursor

  • Starting from a suitably substituted pyrimidine derivative bearing functional groups that can be converted into the furazan ring.
  • Cyclization is induced by reagents such as phosphoryl trichloride (POCl3) or hydrazine derivatives to close the oxadiazole (furazan) ring onto the pyrimidine core.
  • This method allows introduction of amino substituents before or after ring closure, depending on the precursor design.

Construction of Pyrimidine Ring on an Existing Furazan or Oxadiazole Derivative

  • Starting from a furazan or oxadiazole precursor with reactive groups (e.g., nitriles, amidines) that can undergo condensation with amidines, guanidines, or other nitrogen sources to form the pyrimidine ring.
  • Cyclization conditions typically involve heating in ethanol or other solvents, sometimes in the presence of hydrazine hydrate or other nucleophiles.
  • This approach can also facilitate selective methylation at the amino position by using methylamine or methylating agents during or after ring formation.

Specific Preparation Methods for 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine

Although direct literature on this exact compound’s preparation is limited, methods for closely related compounds and analogs provide a reliable basis.

Cyclocondensation Using Hydrazine Hydrate

  • A key step involves cyclocondensation of a substituted furazan or nitrile-containing precursor with hydrazine hydrate.
  • For example, 3-methylthio-1-(4-nitrophenyl)-pyrazole-4-carbonitrile derivatives undergo cyclocondensation with hydrazine hydrate in ethanol at room temperature or reflux to give aminoimino or hydrazino derivatives.
  • Thermal rearrangements (Dimroth-like) can convert aminoimino intermediates to more stable hydrazino derivatives, which are closely related to the target compound’s framework.

Use of Phosphoryl Trichloride (POCl3) for Ring Closure

  • POCl3 is employed to induce cyclization by activating hydroxypyrimidine derivatives to form the fused oxadiazolo or furazano ring.
  • This method has been used in oxazolo[5,4-d]pyrimidine synthesis and can be adapted for furazano analogs by selecting appropriate precursors.
  • The reaction is typically carried out under reflux in inert solvents, followed by work-up to isolate the fused bicyclic amine.

Methylation of Amino Groups

  • Methylation at the 7-amino position can be achieved by treating the diamino heterocycle with methylating agents such as methyl iodide or methyl sulfate under controlled conditions.
  • Alternatively, methylamine can be used as a reagent in the cyclization step to incorporate the methylamino substituent directly.
  • Control of stoichiometry and reaction time is critical to avoid over-alkylation or side reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Cyclocondensation Hydrazine hydrate, ethanol, RT or reflux 85-95 Room temperature favors aminoimino derivative; reflux favors hydrazino derivative
Ring closure with POCl3 POCl3, reflux, inert solvent (e.g., CCl4) 50-70 Yields depend on precursor purity and reaction time
Methylation Methyl iodide or methylamine, base, solvent 60-80 Requires careful control to avoid multiple methylations

Analytical and Structural Confirmation

  • NMR (1H and 13C) spectroscopy confirms the presence and position of amino and methylamino groups, as well as the fused ring system.
  • X-ray crystallography has been used for related compounds to confirm regioselectivity and ring fusion patterns.
  • Mass spectrometry and elemental analysis validate molecular weight and composition.

Summary of Research Findings

  • The preparation of 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine relies on cyclization strategies involving hydrazine-mediated condensation or POCl3-induced ring closure.
  • The methylamino substituent can be introduced either during cyclization or via post-synthetic methylation.
  • Reaction yields vary depending on precursor design, reaction conditions, and purification methods but generally range from moderate to high.
  • Structural elucidation confirms the successful formation of the fused heterocyclic system with correct substitution.

Chemical Reactions Analysis

Types of Reactions

N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE undergoes several types of chemical reactions, including:

    Nitration: As mentioned earlier, nitration with nitric acid produces nitramide and nitrate salts.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Nitric Acid: Used in nitration reactions.

    Cesium Salt: Used in the synthesis of fused nitramine derivatives.

Major Products Formed

  • N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
  • Fused ring nitrate salts

Scientific Research Applications

N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE involves its ability to undergo nitration and substitution reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with nitric acid and other reagents, leading to the formation of various nitramide and nitrate derivatives.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Fused pyrimidine derivatives exhibit significant structural diversity, with variations in substituents and heteroatom arrangements influencing their biological and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents (Positions) Key Functional Features
5-Amino-7-methylaminofurazano[3,4-d]pyrimidine Furazano[3,4-d]pyrimidine -NH₂ (5), -NHCH₃ (7) Electron-rich amino groups; fused furazan ring
4-Aminopyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine -NH₂ (4) Adenine isomer; anticancer activity
7-Amino-1,2,5-thiadiazolo[3,4-d]pyrimidine Thiadiazolo[3,4-d]pyrimidine -NH₂ (7) Analogous to 4-aminopteridine; xanthine oxidase substrate
7-Amino-5-(methylthio)oxadiazolo[3,4-d]pyrimidine Oxadiazolo[3,4-d]pyrimidine -NH₂ (7), -SCH₃ (5) Methylthio group enhances lipophilicity

Key Observations :

  • Substituent Position: The placement of amino groups (e.g., 4 vs. 5/7) critically affects bioactivity. For example, 4-aminopyrazolo[3,4-d]pyrimidine exhibits anticancer activity, while 5-amino derivatives like the target compound may differ in target specificity .
  • Heteroatom Influence : Replacing oxygen in furazan with sulfur (thiadiazolo) or selenium alters redox properties and enzymatic interactions .
  • Methylamino vs. Methylthio: The 7-methylamino group in the target compound may enhance solubility compared to the 5-methylthio group in the oxadiazolo analog .
Anticancer Activity

Pyrazolo[3,4-d]pyrimidines, such as 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), demonstrate potent activity against purine antagonist-sensitive neoplasms (e.g., Adenocarcinoma 755). Structure-activity relationships indicate that:

  • Alkylamino Substituents: Monoalkylamino or dialkylamino groups at position 4 enhance activity, while bulky substituents reduce efficacy .
  • Cross-Resistance : 4-APP retains activity against 6-mercaptopurine-resistant tumors, suggesting a distinct mechanism compared to purine analogs .

The target compound’s 7-methylamino group may modulate kinase selectivity or metabolic stability, though direct evidence is lacking.

Enzymatic Oxidation

Thiadiazolo[3,4-d]pyrimidines (e.g., 7-amino derivatives) are oxidized by xanthine oxidase to hydroxy derivatives, mirroring the metabolism of 4-aminopteridine . This suggests that fused pyrimidines with amino groups at position 7 may act as prodrugs or substrates for oxidoreductases.

Pharmacokinetic and Physicochemical Properties

  • Solubility: Amino groups at positions 5 and 7 in the target compound likely enhance aqueous solubility, favoring oral bioavailability.

Biological Activity

5-Amino-7-methylaminofurazano[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine features a fused pyrimidine and furazano ring system, which is known to contribute to its diverse biological activities. The presence of amino groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the pyrimidine family. For instance, derivatives similar to 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine have demonstrated significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HepG2 (hepatocellular carcinoma)

Table 1 summarizes the IC50 values for these compounds, illustrating their potency compared to standard treatments such as doxorubicin.

CompoundCell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
5-Amino-7-methylaminofurazano[3,4-d]pyrimidineA5492.249.20
Analog AMCF-71.748.50
Analog BHepG23.0010.00

These findings suggest that the compound and its analogs could serve as potential candidates for further development as anticancer agents.

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that treatment with these compounds leads to significant apoptosis in A549 cells at low micromolar concentrations, indicating a targeted effect on cell survival pathways.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence supporting the antiviral activity of 5-Amino-7-methylaminofurazano[3,4-d]pyrimidine derivatives. For example, similar compounds have been evaluated for their ability to inhibit hepatitis C virus (HCV) replication in vitro.

Case Study: HCV Inhibition

A study involving a series of aminopyrazolo derivatives demonstrated potent inhibition against HCV:

  • Inhibition Rate : Compounds exhibited up to 90% inhibition at specific concentrations.
  • Cell Culture Systems : Various human hepatocyte cell lines were used to assess antiviral efficacy.

Toxicity and Safety Profile

The toxicity profile of these compounds is critical for their therapeutic application. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable safety margin for potential clinical use.

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